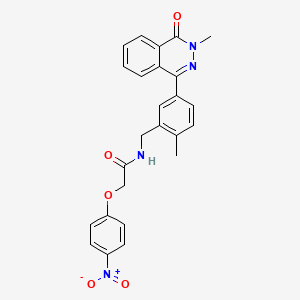![molecular formula C17H13N3O2 B6069171 N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2-carbohydrazide](/img/structure/B6069171.png)
N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2-carbohydrazide is a compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is synthesized through the condensation reaction of pyridine-2-carbohydrazide and 2-hydroxynaphthaldehyde.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2-carbohydrazide typically involves the following steps:
Condensation Reaction: The primary method for synthesizing this compound is through the condensation reaction between pyridine-2-carbohydrazide and 2-hydroxynaphthaldehyde in ethanol.
Purification: After the reaction is complete, the product is typically purified by recrystallization from ethanol to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve more efficient purification techniques, such as column chromatography or crystallization, to ensure the compound meets the required standards for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving the hydroxyl group on the naphthalene ring.
Reduction: Reduction reactions can target the carbon-nitrogen double bond, converting it into a single bond.
Substitution: The compound can participate in substitution reactions, particularly at the hydroxyl group or the nitrogen atom of the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various derivatives, depending on the substituents introduced .
Aplicaciones Científicas De Investigación
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Coordination Chemistry: It acts as a ligand, forming stable complexes with transition metals.
Material Science: The compound and its metal complexes have been explored for their photophysical properties, making them candidates for use in sensors and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2-carbohydrazide involves its ability to form stable complexes with metal ions. The compound acts as a tridentate ligand, coordinating through the nitrogen atom of the pyridine ring, the nitrogen atom of the hydrazide moiety, and the oxygen atom of the hydroxyl group. These metal complexes can interact with biological targets, such as enzymes and DNA, leading to their antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound is another Schiff base hydrazone with similar structural features but different substituents on the aromatic rings.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: This compound also shares the Schiff base hydrazone structure but has a fluorine substituent, which can influence its chemical and biological properties.
Uniqueness
N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2-carbohydrazide is unique due to the presence of the hydroxyl group on the naphthalene ring, which can participate in hydrogen bonding and influence the compound’s reactivity and binding properties. Additionally, the pyridine ring enhances its ability to coordinate with metal ions, making it a versatile ligand in coordination chemistry .
Propiedades
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-16-9-8-12-5-1-2-6-13(12)14(16)11-19-20-17(22)15-7-3-4-10-18-15/h1-11,21H,(H,20,22)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYCWYSUBBNCIC-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-Dichlorophenyl)-2-{[4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide](/img/structure/B6069109.png)
![2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B6069111.png)
![1-[3-[(2,1,3-benzothiadiazol-5-ylmethylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B6069114.png)
![4-[4-(azepan-1-ylsulfonyl)benzyl]-6-methylpyridazin-3(2H)-one](/img/structure/B6069135.png)
![6-[1-(2-hydroxy-4-methyl-6-oxocyclohexa-1,3-dien-1-yl)ethylideneamino]-3H-2-benzofuran-1-one](/img/structure/B6069136.png)
![[(2S)-1-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B6069150.png)

![N-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]methionine](/img/structure/B6069159.png)

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide](/img/structure/B6069170.png)
![2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6069176.png)

